Canagliflozin 2-Glucuronide

UGT enzyme specificity reaction phenotyping in vitro metabolism

Canagliflozin 2-Glucuronide, designated as metabolite M5, is a pharmacologically inactive O-glucuronide conjugate of the sodium-glucose co-transporter 2 (SGLT2) inhibitor canagliflozin. This metabolite is formed exclusively by the uridine diphosphate-glucuronosyltransferase (UGT) enzyme UGT2B4, distinguishing it from the other major glucuronide metabolite M7 (Canagliflozin 3-Glucuronide), which is formed by UGT1A9.

Molecular Formula C₃₀H₃₃FO₁₁S
Molecular Weight 620.64
Cat. No. B1159940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanagliflozin 2-Glucuronide
Molecular FormulaC₃₀H₃₃FO₁₁S
Molecular Weight620.64
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Canagliflozin 2-Glucuronide (M5) – A UGT2B4-Specific Inactive Metabolite of the SGLT2 Inhibitor Canagliflozin for Pharmacokinetic and Phenotyping Applications


Canagliflozin 2-Glucuronide, designated as metabolite M5, is a pharmacologically inactive O-glucuronide conjugate of the sodium-glucose co-transporter 2 (SGLT2) inhibitor canagliflozin . This metabolite is formed exclusively by the uridine diphosphate-glucuronosyltransferase (UGT) enzyme UGT2B4, distinguishing it from the other major glucuronide metabolite M7 (Canagliflozin 3-Glucuronide), which is formed by UGT1A9 . In human plasma, M5 accounts for approximately 19% of total drug-related exposure, compared with 14% for M7 . As a chemically defined analytical reference standard (CAS 2648415-15-8, molecular formula C₃₀H₃₃FO₁₁S, molecular weight 620.64), Canagliflozin 2-Glucuronide is used for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and as a selective probe substrate for UGT2B4 reaction phenotyping .

Why Canagliflozin 2-Glucuronide Cannot Be Substituted by Canagliflozin 3-Glucuronide or Other SGLT2 Glucuronide Metabolites


Canagliflozin 2-Glucuronide (M5) and Canagliflozin 3-Glucuronide (M7) are regioisomeric glucuronide conjugates produced by distinct UGT enzymes with profoundly different tissue distribution, systemic exposure, and pharmacogenomic profiles . Substituting M5 with M7 in bioanalytical workflows or reaction phenotyping assays introduces systematic error, because M5 formation is a specific probe for UGT2B4 activity—a function not shared by M7—and because M5 and M7 exhibit divergent pharmacokinetic behaviors under enzyme induction (e.g., rifampin co-administration) . The quantitative evidence presented below demonstrates precisely where these two major metabolites diverge, establishing that they are not interchangeable for scientific or industrial purposes.

Quantitative Differentiation Evidence for Canagliflozin 2-Glucuronide vs. Canagliflozin 3-Glucuronide and Parent Drug


M5 Formation Is Exclusively Catalyzed by UGT2B4, Whereas M7 Is Catalyzed by UGT1A9

In vitro incubations with recombinant UGT isoforms demonstrated that Canagliflozin 2-Glucuronide (M5) formation is mediated exclusively by UGT2B4, while Canagliflozin 3-Glucuronide (M7) formation is mediated exclusively by UGT1A9 . This enzymatic bifurcation was confirmed in human liver microsomes (HLM), where both M5 and M7 were formed . The involvement of distinct UGT enzymes enables M5 to serve as a specific functional biomarker for UGT2B4 catalytic activity, independent of UGT1A9 .

UGT enzyme specificity reaction phenotyping in vitro metabolism

Tissue-Selective Formation: M5 Is Restricted to Liver Microsomes, While M7 Is Formed in Both Liver and Kidney

In a comparative tissue study, Canagliflozin 2-Glucuronide (M5) formation was detected in human liver microsomes but was absent in human kidney microsomes, whereas Canagliflozin 3-Glucuronide (M7) was formed in both liver and kidney microsomes . Additionally, neither M5 nor M7 was formed in human intestinal microsomes . This tissue-restricted pattern for M5 reflects the expression profile of UGT2B4—predominantly hepatic—and provides a means to distinguish hepatic from extrahepatic UGT-mediated canagliflozin glucuronidation.

tissue distribution extrahepatic metabolism in vitro metabolism

Systemic Molar Exposure of M5 Is Half That of the Parent Drug, Whereas M7 Exposure Is Comparable to Parent

In a multiple-dose clinical study in subjects with type 2 diabetes mellitus, systemic molar exposure (AUC) of Canagliflozin 2-Glucuronide (M5) was approximately half that of the parent drug canagliflozin, while systemic molar exposure of Canagliflozin 3-Glucuronide (M7) was similar to that of canagliflozin . Dose proportionality was maintained over the 50–300 mg/day dose range for both metabolites and the parent drug . The lower systemic exposure of M5 relative to M7 indicates more efficient clearance or lower formation rate for the UGT2B4-mediated pathway compared with the UGT1A9-mediated pathway.

pharmacokinetics systemic exposure metabolite-to-parent ratio

Canagliflozin 2-Glucuronide Formation Validated as a Selective UGT2B4 Probe Reaction, Enabling Quantitative Reaction Phenotyping

Canagliflozin-2′-O-glucuronidation (C2OG) was developed and validated as a selective probe reaction for UGT2B4 activity . The substrate concentration at half-maximal velocity (Km) values for C2OG formation were similar between recombinant UGT2B4 and human liver microsomes (HLM), confirming the reaction's physiological relevance . Using this probe, clotrimazole was identified as a potent, selective UGT2B4 inhibitor with an apparent IC50 of 11–35 nM in HLM containing 2% BSA and >24-fold selectivity over nine other UGT isoforms (UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B10, 2B15, 2B17) . The intrinsic clearance of C2OG formation was 5- to 7-fold higher in incubations containing 2% BSA, revealing UGT2B4 susceptibility to inhibition by unsaturated long-chain fatty acids released during incubation .

UGT2B4 probe substrate reaction phenotyping enzyme inhibition clotrimazole

Differential Pharmacogenomic Impact: UGT2B4*2 Polymorphism Increases Parent Drug Exposure via the M5 Pathway, Distinct from UGT1A9*3 Effects on the M7 Pathway

A pooled pharmacogenomic analysis of 134 participants from 7 phase 1 studies demonstrated that carriers of the UGT2B4*2 allele exhibited increased canagliflozin plasma exposure compared with noncarriers: Cmax,ss was increased by 21% and AUCt,ss by 18% . In contrast, UGT1A9*3 carriers showed a different pattern: Cmax,ss increased by 11% and AUCτ,ss by 45% relative to wild-type . These divergent exposure profiles confirm that the M5 (UGT2B4) and M7 (UGT1A9) metabolic pathways are pharmacogenomically independent, and that reduced-function UGT2B4 variants specifically impair M5 formation, leading to increased parent drug exposure.

pharmacogenomics UGT2B4 polymorphism canagliflozin exposure personalized medicine

Differential Response to UGT Induction by Rifampin: M5 Metabolite-to-Parent AUC Ratio Remains Below Unity, Whereas M7 Ratio Approaches Unity

In a drug-drug interaction study in healthy participants, co-administration of the pan-UGT inducer rifampin (600 mg q.d.) with canagliflozin (300 mg q.d.) produced divergent effects on the metabolite-to-parent (M/P) AUC∞ ratios of M5 and M7 . The M5 M/P AUC∞ ratio increased from 0.687 (canagliflozin alone) to 0.950 (with rifampin), remaining below unity, while the M7 M/P AUC∞ ratio increased from 0.556 to 1.02, crossing unity . The differential magnitude of induction response (M5 ratio increase: +0.263; M7 ratio increase: +0.464) indicates that the UGT2B4-mediated M5 pathway is less susceptible to rifampin induction than the UGT1A9-mediated M7 pathway.

drug-drug interaction UGT induction rifampin metabolite-to-parent ratio

Recommended Applications of Canagliflozin 2-Glucuronide Based on Quantitative Differentiation Evidence


UGT2B4 Reaction Phenotyping and Fractional Clearance (fm) Determination in Drug Development

Canagliflozin 2-Glucuronide (M5) formation serves as a validated, highly selective probe reaction for UGT2B4 activity, supported by its exclusive UGT2B4 catalysis and the clotrimazole-selective inhibition data (>24-fold selectivity over nine UGT isoforms, IC50 11–35 nM) . DMPK laboratories can use M5 formation rate in recombinant UGT2B4 and HLM, with the selective inhibitor clotrimazole, to quantitatively assign the fractional contribution of UGT2B4 to the metabolic clearance of new chemical entities, in compliance with FDA and EMA metabolite safety testing guidance.

Bioanalytical Reference Standard for Canagliflozin Metabolite Quantification in ANDA and Clinical PK Studies

Because systemic molar exposure of M5 is approximately half that of canagliflozin (and approximately 50% lower than M7 exposure) , LC-MS/MS methods for canagliflozin metabolite quantification require a certified M5 reference standard to establish appropriate LLOQ and calibration ranges. The relative plasma abundance of M5 (19% of total drug-related exposure) vs. M7 (14%) further necessitates accurate, metabolite-specific standards rather than cross-metabolite calibration .

Pharmacogenomic Biomarker for UGT2B4 Genotype-Guided Canagliflozin Exposure Prediction

The UGT2B4*2 polymorphism increases canagliflozin plasma exposure (Cmax,ss +21%, AUCt,ss +18%), which is mechanistically linked to impaired M5 formation . Researchers conducting pharmacogenomic studies of SGLT2 inhibitor exposure variability can use M5 plasma concentration as a pathway-specific biomarker to confirm UGT2B4 phenotype–genotype concordance, distinct from the UGT1A9/M7 axis .

Drug–Drug Interaction Studies Requiring Metabolite-Specific Assessment of UGT Induction or Inhibition

The differential response of M5 and M7 to the pan-UGT inducer rifampin (M5 M/P AUC∞ ratio increase: +0.263 vs. M7: +0.464) demonstrates that M5-specific monitoring is necessary for accurate assessment of UGT2B4-mediated DDI liability. Co-administration studies of canagliflozin with UGT-modulating compounds should quantify both M5 and M7, as their divergent induction susceptibility can lead to erroneous conclusions if only total glucuronide or a single metabolite is measured.

Quote Request

Request a Quote for Canagliflozin 2-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.